CID 24182179

Description

Contextualization within Amino Acid and Glycine (B1666218) Derivative Chemistry

As a derivative of glycine, N,N-Diethylglycine sodium salt belongs to the broad class of amino acids and their derivatives. medchemexpress.comchemsrc.com Amino acids are the fundamental building blocks of proteins and play critical roles in numerous biological processes. The modification of their basic structure, such as the N-alkylation seen in N,N-Diethylglycine, leads to compounds with altered reactivity, steric hindrance, and coordination properties.

The presence of the two ethyl groups on the nitrogen atom introduces steric bulk, which can influence the stereochemical outcome of reactions. This steric hindrance also affects its coordination chemistry, for instance, forming less stable metal complexes in aqueous solutions compared to its dimethyl counterpart due to the bulkier ethyl groups.

Historical Perspectives on its Synthesis and Early Research Utility

The synthesis of N,N-dialkyl-substituted amino acids has been a subject of interest for many years. One common historical method for preparing N,N-diethylglycine involves the reaction of ethyl chloroacetate (B1199739) with a twofold excess of diethylamine (B46881) in absolute alcohol. The resulting ester is then hydrolyzed to yield the free amino acid, which can be subsequently converted to its sodium salt. sci-hub.se Another approach involves the alkylation of glycine with diethyl sulfate (B86663) or the reaction with diethylamine derivatives under basic conditions. More specifically, N,N-Diethylglycine sodium salt can be synthesized by dissolving diethylglycine in a sodium hydroxide (B78521) solution, followed by crystallization and drying.

Early research recognized the utility of N,N-disubstituted glycine derivatives in various chemical transformations. Their application as buffering agents in chemical and biological experiments was an early area of investigation. Furthermore, their ability to form complexes with transition metals has been a subject of study, with research exploring how factors like solvent polarity and substituent size influence the stability of these complexes.

Significance as a Fundamental Building Block in Advanced Organic Synthesis

In modern organic synthesis, N,N-Diethylglycine sodium salt and its parent acid serve as valuable building blocks. cymitquimica.com Their structure allows for their incorporation into more complex molecules, acting as a scaffold to introduce specific functionalities. The tertiary amine and carboxylic acid groups provide two reactive sites for further chemical modifications.

One of the key applications of N,N-diethylglycine derivatives is in peptide chemistry. tcichemicals.comcymitquimica.com They can be used as unnatural amino acid derivatives to create peptides with modified properties. Additionally, the steric bulk of the diethylamino group can be exploited to influence the conformation and biological activity of the resulting peptides. The compound is also utilized in the synthesis of other organic molecules, including pharmaceutical intermediates.

Overview of Key Research Domains Involving N,N-Diethylglycine Sodium Salt

The applications of N,N-Diethylglycine sodium salt span several key research areas:

Organic and Medicinal Chemistry: It serves as a reagent and an intermediate in the synthesis of a variety of organic compounds, including those with potential therapeutic applications. For instance, it has been used in the synthesis of prodrugs like propacetamol.

Biochemistry and Molecular Biology: Due to its buffering capacity, it is employed in biological systems to maintain pH. It has also been used as an internal standard in analytical methods for quantifying other compounds, such as N,N-dimethylglycine in biological samples. semanticscholar.orgcambridge.org

Coordination Chemistry: The ability of N,N-diethylglycine to form complexes with metal ions continues to be an area of interest, with studies focusing on the structural and stability aspects of these complexes. sci-hub.se

Interactive Data Table: Properties of N,N-Diethylglycine Sodium Salt

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂NNaO₂ | nih.govechemi.com |

| Molecular Weight | 153.15 g/mol | nih.govechemi.com |

| CAS Number | 5426-55-1 | nih.govechemi.com |

| Appearance | White to Almost white powder to crystal | chemicalbook.comcymitquimica.com |

| IUPAC Name | sodium;2-(diethylamino)acetate | nih.gov |

| Water Solubility | Almost transparent | echemi.comchemicalbook.com |

| Boiling Point | 203.2ºC at 760mmHg | echemi.com |

| Density | 1.013g/cm³ | echemi.com |

| Flash Point | 76.7ºC | echemi.com |

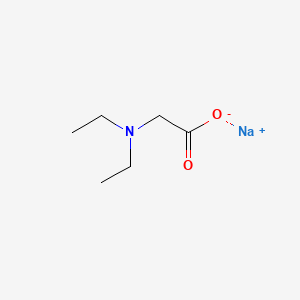

Structure

3D Structure of Parent

Properties

CAS No. |

5426-55-1 |

|---|---|

Molecular Formula |

C6H13NNaO2 |

Molecular Weight |

154.16 g/mol |

IUPAC Name |

sodium 2-(diethylamino)acetate |

InChI |

InChI=1S/C6H13NO2.Na/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9); |

InChI Key |

XZQDOIKSUNQDGV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)O.[Na] |

Other CAS No. |

5426-55-1 |

sequence |

G |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of N,n Diethylglycine Sodium Salt

Novel Synthetic Routes and Process Optimizations

The synthesis of N,N-Diethylglycine sodium salt, a dialkylated amino acid derivative, can be approached through several synthetic strategies, primarily involving the formation of the tertiary amine through N-alkylation of glycine (B1666218) or its precursors, followed by conversion to the sodium salt. Traditional methods often involve the use of alkyl halides or reductive amination. However, contemporary research focuses on developing more efficient, environmentally benign, and catalytic approaches.

Exploration of Environmentally Benign Synthetic Approaches

Environmentally conscious synthetic chemistry aims to reduce or eliminate the use and generation of hazardous substances. For the synthesis of N,N-dialkylamino acids like N,N-Diethylglycine, this often involves replacing toxic reagents and solvents with greener alternatives and designing more atom-economical reactions.

One such approach is the direct N-alkylation of unprotected amino acids with alcohols, which are considered green alkylating agents. This method avoids the use of stoichiometric amounts of often toxic alkyl halides and the formation of halide salt by-products. While specific studies on the direct N,N-diethylation of glycine using ethanol (B145695) are not extensively detailed in publicly available literature, research on related systems provides a strong proof of concept. For instance, the N-alkylation of various amino acids, including glycine, with a range of alcohols has been successfully demonstrated using ruthenium-based catalysts. In these reactions, a variety of amino acids such as glycine, alanine, valine, leucine, and phenylalanine have been converted to their corresponding N,N-dialkylated analogs with high selectivity. Even serine, which has a free hydroxyl group, can be converted to N,N-diethyl-serine in quantitative yield. nist.gov

Another green approach involves the use of microwave-assisted organic synthesis. This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing the environmental impact. While specific examples for the synthesis of N,N-Diethylglycine sodium salt using microwave irradiation are not prevalent, the successful application of this technology to a wide range of organic transformations, including the synthesis of isocoumarins from homophthalic acid and acyl chlorides under solvent-free conditions, suggests its potential applicability. google.com

The table below summarizes potential environmentally benign approaches for the synthesis of N,N-Diethylglycine, drawing parallels from related reactions.

Table 1: Potential Environmentally Benign Synthetic Approaches for N,N-Diethylglycine

| Synthetic Approach | Alkylating Agent | Catalyst/Conditions | Key Advantages | Reference Analogy |

|---|---|---|---|---|

| Direct Catalytic N-Alkylation | Ethanol | Ruthenium-based catalyst | Atom economical, avoids alkyl halides, ethanol is a green solvent. | nist.gov |

| Microwave-Assisted Synthesis | Ethyl Halide or Ethanol | Solvent-free or green solvent | Reduced reaction times, improved energy efficiency, reduced solvent waste. | google.com |

Catalytic Strategies for Efficient N,N-Diethylglycine Sodium Salt Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of N,N-Diethylglycine, several catalytic strategies can be envisioned, primarily focusing on the N-alkylation step.

A prominent catalytic method is reductive amination . This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. For N,N-Diethylglycine, this would involve the reaction of diethylamine (B46881) with glyoxylic acid to form an intermediate iminium ion, which is then catalytically hydrogenated. Various catalysts can be employed for the reduction step, including noble metal catalysts such as platinum, palladium, or rhodium on a solid support (e.g., carbon or alumina). A patent for the production of glycine from glyoxylic acid and ammonia (B1221849) highlights the use of a rhodium hydrogenation catalyst, achieving a yield of 96.7%. dntb.gov.ua While this example uses ammonia, the principle is directly applicable to the use of diethylamine.

Another catalytic approach involves the direct N-alkylation of glycine or its esters with ethanol . This "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes a catalyst to transiently oxidize the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The catalyst subsequently facilitates the reduction of the imine intermediate using the hydrogen that was "borrowed" from the alcohol. Ruthenium and iridium complexes are often effective catalysts for this type of transformation. This method is highly atom-economical as the only byproduct is water.

A Chinese patent describes a method for preparing N,N-dimethylglycine hydrochloride using an organic solvent, chloroacetic acid, and dimethylamine (B145610) in an autoclave with sodium iodide as a catalyst. The reaction is carried out at 65-75 °C under a pressure of 0.3-0.7 MPa for 4-6 hours. This catalytic use of iodide ions to facilitate the nucleophilic substitution of the chloro group is a well-established principle that enhances the reaction rate. A similar approach could be applied to the synthesis of N,N-diethylglycine. d-nb.info

The following table provides a comparative overview of potential catalytic strategies for the synthesis of N,N-Diethylglycine.

Table 2: Comparison of Potential Catalytic Strategies for N,N-Diethylglycine Synthesis

| Catalytic Strategy | Reactants | Catalyst | Typical Conditions | Advantages | Disadvantages | Reference Analogy |

|---|---|---|---|---|---|---|

| Reductive Amination | Glyoxylic acid, Diethylamine, H₂ | Rh/C, Pt/Al₂O₃, Pd/Al₂O₃ | 20-25 °C, 45 psi H₂ | High yields, mild conditions. | Requires handling of hydrogen gas. | dntb.gov.ua |

| Direct N-Alkylation with Alcohol | Glycine, Ethanol | Ruthenium or Iridium complexes | Elevated temperatures | Highly atom-economical, green reagents. | May require higher temperatures and pressures. | nist.gov |

| Catalytic Nucleophilic Substitution | Chloroacetic acid, Diethylamine | Sodium Iodide | 65-75 °C, 0.3-0.7 MPa | Established industrial process. | Use of chlorinated starting material, pressure reaction. | d-nb.info |

Elucidation of Reaction Mechanisms in N,N-Diethylglycine Sodium Salt Formation and Transformation

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates provide insight into the stepwise process of bond formation and breaking.

In the reductive amination of glyoxylic acid with diethylamine , the reaction proceeds through a key intermediate, an iminium ion . The initial reaction between the secondary amine (diethylamine) and the aldehyde group of glyoxylic acid forms a hemiaminal. This hemiaminal then undergoes dehydration to form the corresponding iminium ion. This iminium species is the actual substrate for the reduction. The elusive nature of the analogous glycine imine in the reductive amination of glyoxylic acid with ammonia has been a subject of study, with its characterization achieved under cryogenic matrix isolation conditions. google.com It is proposed to be a key intermediate connecting prebiotic amino acid and sugar formation chemistry. google.com Due to its high reactivity, the iminium intermediate is typically not isolated but is reduced in situ.

For the N-alkylation of glycine with an ethyl halide (e.g., ethyl chloroacetate (B1199739) followed by reaction with diethylamine), the reaction is a nucleophilic substitution. A patent for the synthesis of N,N-disubstituted glycine esters describes the reaction of chloroacetyl chloride with an alcohol to form a chloroacetate, which then reacts with diethylamine. nih.gov In this second step, the nitrogen atom of diethylamine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion in an SN2 reaction. If starting with glycine, the initial reaction with an ethyl halide would form N-ethylglycine, which would then undergo a second alkylation to yield N,N-diethylglycine. The monoalkylated glycine is therefore a key intermediate in this stepwise process.

Kinetic and Thermodynamic Studies of Synthetic Pathways

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for process optimization.

Kinetics: The rate of N-alkylation of amino acids is influenced by several factors, including the nature of the alkylating agent, the solvent, the temperature, and the presence of a catalyst. In the case of N-alkylation with alkyl halides, the reaction rate is dependent on the concentration of both the amine and the alkyl halide. The reaction of chloroacetic acid with dimethylamine to form N,N-dimethylglycine has been described to proceed over 2-5 hours at temperatures between 20-70 °C. nih.gov This suggests that the diethyl analogue would have similar kinetic parameters. The use of a catalyst, such as sodium iodide, can significantly increase the reaction rate by in situ conversion of the chloroacetate to the more reactive iodoacetate. d-nb.info

Table 3: Summary of Mechanistic Aspects

| Synthetic Pathway | Key Intermediates | Factors Influencing Kinetics | Thermodynamic Considerations |

|---|---|---|---|

| Reductive Amination | Hemiaminal, Iminium ion | Catalyst activity, hydrogen pressure, temperature, pH. | The overall reaction is generally exothermic. The formation of the iminium ion is an equilibrium process. |

| N-Alkylation with Ethyl Halide | N-Ethylglycine (if starting from glycine) | Nature of the halide, solvent polarity, temperature, catalyst (e.g., NaI). | The SN2 reaction is typically exothermic. |

| Catalytic N-Alkylation with Ethanol | Aldehyde (transiently formed), Imine | Catalyst loading and efficiency, temperature, removal of water. | The overall transformation is thermodynamically driven by the formation of a stable C-N bond and water. |

Spectroscopic Characterization and Advanced Structural Elucidation of N,n Diethylglycine Sodium Salt and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of N,N-Diethylglycine sodium salt in both solution and solid states.

In solution, high-resolution one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed insights into the chemical environment and connectivity of each atom within the N,N-Diethylglycine sodium salt molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The ethyl groups would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The methylene protons of the glycine (B1666218) backbone would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Each chemically non-equivalent carbon atom will give a distinct signal. The carboxylate carbon (COO⁻) is expected to resonate at the lowest field, followed by the methylene carbons of the ethyl groups and the glycine backbone, and finally the methyl carbons at the highest field.

Two-Dimensional NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between the coupled protons of the ethyl groups (methyl and methylene protons). An HSQC spectrum would correlate the proton signals with their directly attached carbon-13 signals, confirming the assignments made from the 1D spectra.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Diethylglycine Sodium Salt in D₂O

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| -CH₂- (glycine) | ~3.2 | ~58 | Singlet | Methylene protons of the glycine backbone. |

| -N-(CH₂CH₃)₂ | ~2.8 | ~50 | Quartet | Methylene protons of the ethyl groups. |

| -N-(CH₂CH₃)₂ | ~1.2 | ~12 | Triplet | Methyl protons of the ethyl groups. |

| -COO⁻ | - | ~175 | - | Carboxylate carbon. |

Note: These are predicted values based on the analysis of similar compounds and may vary slightly based on experimental conditions such as solvent and concentration.

For the analysis of N,N-Diethylglycine sodium salt in its crystalline or polymorphic forms, solid-state NMR (ssNMR) spectroscopy is an indispensable tool. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are utilized to obtain high-resolution spectra of the solid material. ssNMR can provide information on the molecular conformation, packing, and dynamics in the solid state, which can differ from the solution state. The chemical shifts in the solid-state can be influenced by the crystalline environment and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of N,N-Diethylglycine sodium salt by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of N,N-Diethylglycine sodium salt. The expected exact mass of the N,N-diethylglycine anion (C₆H₁₂NO₂⁻) is 130.0868 Da. In positive ion mode, the sodium salt would likely show an ion corresponding to [M+H]⁺ (protonated N,N-diethylglycine) at m/z 132.0970 and a sodium adduct [M+Na]⁺ at m/z 154.0790.

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. For N,N-Diethylglycine, common fragmentation pathways would involve the loss of small neutral molecules such as CO₂ from the carboxylate group or cleavage of the C-N bonds.

Interactive Data Table: Predicted Key Fragmentation Ions for N,N-Diethylglycine in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Structural Fragment |

| 132.1 ([M+H]⁺) | 88.1 | CO₂ (44 Da) | [CH₂=N(CH₂CH₃)₂]⁺ |

| 132.1 ([M+H]⁺) | 102.1 | C₂H₄ (28 Da) | [HN(CH₂CH₃)CH₂COOH]⁺ |

| 132.1 ([M+H]⁺) | 74.1 | C₂H₄ + CO (56 Da) | [HN(CH₂CH₃)CH₂]⁺ |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within N,N-Diethylglycine sodium salt.

Infrared (IR) Spectroscopy: The IR spectrum of N,N-Diethylglycine sodium salt is expected to show characteristic absorption bands. A strong, broad absorption band in the region of 1610-1550 cm⁻¹ would be indicative of the asymmetric stretching vibration of the carboxylate group (COO⁻). Another strong band around 1400 cm⁻¹ would correspond to the symmetric stretching of the carboxylate group. The C-H stretching vibrations of the ethyl and methylene groups would appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibrations are expected in the 1200-1000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretch of the carboxylate group is typically a strong and sharp band in the Raman spectrum. The C-H and C-N stretching vibrations will also be visible.

Interactive Data Table: Predicted Vibrational Frequencies for N,N-Diethylglycine Sodium Salt

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2980-2850 | 2980-2850 | Strong (IR), Medium (Raman) |

| Asymmetric COO⁻ Stretch | 1610-1550 | Weak | Strong (IR) |

| Symmetric COO⁻ Stretch | ~1400 | ~1400 | Strong (IR), Strong (Raman) |

| C-N Stretch | 1200-1000 | 1200-1000 | Medium (IR & Raman) |

Note: The exact peak positions and intensities can be affected by the physical state of the sample (solid or solution) and intermolecular interactions.

Analysis of Characteristic Functional Group Vibrations

The most prominent vibrations are associated with the carboxylate and the C-N and C-H bonds of the diethylamino group. The asymmetric and symmetric stretching vibrations of the carboxylate group are particularly informative, as their positions are sensitive to the coordination environment of the sodium cation.

Interactive Table: Expected Characteristic Vibrational Frequencies for N,N-Diethylglycine Sodium Salt

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1580 - 1620 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch | 1400 - 1440 | Strong |

| C-N | Stretch | 1100 - 1200 | Medium |

| C-H (CH₂ and CH₃) | Asymmetric Stretch | 2950 - 2980 | Strong |

| C-H (CH₂ and CH₃) | Symmetric Stretch | 2850 - 2880 | Strong |

| C-H (CH₂) | Scissoring | 1450 - 1470 | Medium |

| C-H (CH₃) | Asymmetric Bend | 1440 - 1460 | Medium |

| C-H (CH₃) | Symmetric Bend | 1370 - 1390 | Medium |

Note: The values in this table are estimations based on data for similar compounds and general spectroscopic correlation tables. Actual experimental values may vary.

Investigation of Intermolecular Interactions and Hydrogen Bonding

In the solid state, the sodium cations and the N,N-diethylglycinate anions are held together by a network of intermolecular forces. The primary interactions are the ionic bonds between the sodium cation (Na⁺) and the carboxylate anion (COO⁻). Additionally, weaker C-H···O hydrogen bonds may exist between the ethyl groups of one molecule and the carboxylate oxygen atoms of neighboring molecules. These interactions play a crucial role in the packing of the molecules in the crystal lattice.

The presence and nature of these hydrogen bonds can be investigated using temperature-dependent FT-IR spectroscopy. A broadening of the C-H stretching bands and a shift to lower wavenumbers upon cooling can indicate the presence of weak hydrogen bonding. nih.gov The strength of the ionic interaction between the sodium cation and the carboxylate group can influence the frequency separation between the asymmetric and symmetric stretching vibrations of the COO⁻ group.

X-ray Diffraction Studies for Precise Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of N,N-Diethylglycine sodium salt would provide detailed information about its crystal system, space group, unit cell dimensions, and the exact bond lengths and angles within the molecule.

Although a specific crystal structure for N,N-Diethylglycine sodium salt is not publicly available, it is expected to form an ionic crystal lattice. The sodium ions would be coordinated to the oxygen atoms of the carboxylate groups of multiple N,N-diethylglycinate anions, forming a coordination polymer-like structure. The diethylamino groups would be arranged to minimize steric hindrance and participate in weak van der Waals interactions.

Interactive Table: Illustrative Crystallographic Data for a Hypothetical Organic Sodium Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of the type of information obtained from an X-ray diffraction study of a similar organic salt.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

N,N-Diethylglycine itself is not chiral. However, chiral derivatives can be synthesized, for example, by introducing a chiral center in one of the ethyl groups or by forming a salt with a chiral counter-ion. For such chiral derivatives, chiroptical spectroscopy techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for determining the enantiomeric purity and elucidating the absolute configuration.

Studies on other N-substituted glycines have shown that the introduction of a chiral center can lead to stable helical conformations in oligomers, which can be characterized by their distinct CD spectra. nih.gov The Cotton effects observed in the CD spectrum are highly sensitive to the stereochemistry of the molecule and can be used to confirm the presence of a specific enantiomer.

For a chiral derivative of N,N-Diethylglycine, one would expect to observe CD signals corresponding to the electronic transitions of the chromophores within the molecule, such as the carboxylate group. The sign and magnitude of these signals would be indicative of the stereochemical environment.

Coordination Chemistry and Metal Chelation Properties of N,n Diethylglycine Sodium Salt

Ligand Design Principles and Coordination Modes of N,N-Diethylglycine

N,N-Diethylglycine is an N-alkyl derivative of glycine (B1666218), where two ethyl groups are substituted on the amino nitrogen atom. This structural feature is central to its function as a ligand in coordination chemistry. The primary design principle of N,N-Diethylglycine as a ligand revolves around its potential to act as a bidentate chelating agent.

Coordination with metal ions typically involves two key donor sites within the molecule:

The nitrogen atom of the diethylamino group.

An oxygen atom from the deprotonated carboxylate group.

Studies on related N-modified glycine derivatives have shown that the organic compound typically acts as a bidentate ligand, with coordination involving the carboxylate oxygen and the amino nitrogen. This bidentate coordination is a fundamental aspect of its chelating properties.

Formation and Stability Constants of Metal-N,N-Diethylglycine Complexes

The formation of a metal complex with N,N-Diethylglycine in an aqueous solution is a stepwise process that is highly dependent on the pH of the solution. The stability of these complexes is quantified by their formation constants (or stability constants), which provide a measure of the thermodynamic favorability of the complex.

Potentiometric titration is a widely used and precise method for determining the stability constants of metal complexes. This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a standard acid or base is added. By analyzing the resulting titration curve, researchers can calculate the protonation constants of the ligand and the stepwise formation constants of the metal-ligand complexes.

Spectrophotometric methods offer a complementary approach. When a metal-ligand complex forms, it often results in a change in the solution's absorbance spectrum. For instance, shifts in the n→π* transition band of the ligand upon coordination can be observed. By measuring the absorbance at various metal-to-ligand ratios (as in the molar ratio method) or as a function of pH, the stoichiometry and stability constants of the complexes can be determined.

Table 1: Illustrative Stability Constants for Ni(II)-Glycine Complexes This table demonstrates the type of data obtained from potentiometric studies for a related amino acid, glycine.

| Complex | log β | Standard Deviation | Gibbs Free Energy (ΔG°) (kJ/mol) |

| Ni(Gly) | 5.56 | 0.01 | -31.74 |

| Ni(Gly)₂ | 9.55 | 0.04 | -54.52 |

| Ni(Gly)₃ | 11.68 | 0.03 | -66.68 |

Data sourced from a study on Ni(II) and Glycine complexes.

The study of the kinetics of metal-ligand complex formation provides insight into the mechanism and rate at which the coordination occurs. These studies often involve techniques that can monitor rapid changes in concentration, such as stopped-flow spectrophotometry. The rate of complex formation is influenced by several factors, including the nature of the metal ion, the charge and steric properties of the ligand, and the reaction conditions.

The steric hindrance from the ethyl groups on N,N-Diethylglycine is expected to play a significant role in its reaction kinetics. The bulky nature of the ligand can slow down the rate of ligand substitution at the metal center compared to less hindered ligands like glycine. This is due to the increased energy required for the ligand to approach and arrange correctly within the metal's coordination sphere.

Structural Characterization of N,N-Diethylglycine Metal Complexes

Determining the precise three-dimensional structure of metal complexes is crucial for understanding their properties and reactivity. This is achieved through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

While the search results did not yield a specific crystal structure for a simple N,N-Diethylglycine metal complex, studies on related compounds provide a strong basis for predicting the expected structural features. For instance, organotin(IV) complexes of N,N-diacetylglycine have been synthesized and characterized, revealing tetrahedral and trans-octahedral geometries depending on the specific substituents. Similarly, a cadmium(II) complex with N-(phosphonomethyl)glycine was synthesized and its crystal structure was determined, revealing intricate coordination patterns. It is anticipated that a simple 1:2 metal-to-ligand complex of N,N-Diethylglycine, such as [M(C₆H₁₂NO₂)₂], would likely exhibit a distorted octahedral or square planar geometry, with the two N,N-Diethylglycine ligands coordinating in a bidentate fashion.

Spectroscopic methods are invaluable for characterizing complexes, both in the solid state and in solution.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often leads to shifts in the electronic absorption bands of the ligand or the appearance of new bands associated with the metal ion's d-orbitals (d-d transitions). Studies on N-modified glycine complexes with transition metals like Cu(II), Co(II), and Ni(II) show a slight bathochromic or hypsochromic shift in the ligand's characteristic absorption bands upon complexation, confirming the metal-ligand interaction. These shifts are indicative of the involvement of the ligand's electrons in the coordination bond.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) is a powerful technique for studying complexes that contain a paramagnetic metal ion, such as Copper(II). The shape and parameters of the EPR spectrum, particularly the g-tensor values, provide detailed information about the symmetry of the ligand field around the metal ion. For example, the EPR spectrum of a copper complex with an N-modified glycine ligand suggested an axial symmetry and a pseudotetrahedral local geometry around the Cu(II) ion. The principal values of the g-tensor can help identify the types of donor atoms (e.g., N vs. O) coordinated to the metal.

Reactivity and Catalytic Activity of Coordinated N,N-Diethylglycine Sodium Salt

The coordination of N,N-Diethylglycine sodium salt to a metal center can significantly influence the reactivity of both the ligand and the metal, leading to notable catalytic activity. While extensive research on the catalytic applications of isolated N,N-Diethylglycinate metal complexes is not widely documented, existing studies demonstrate their potential in facilitating organic transformations. The diethylamino group and the carboxylate function of the ligand play crucial roles in modulating the electronic and steric environment of the metal center, thereby influencing the catalytic cycle.

One of the notable applications of N,N-Diethylglycine in catalysis is its role as a ligand in copper-catalyzed cascade reactions. For instance, in the synthesis of thiazolidine-2-thiones and thiazole-2(3H)-thiones from N-(2-bromoallyl)amines and carbon disulfide, N,N-diethylglycine has been successfully employed as a ligand for the copper(I) iodide (CuI) catalyst. scribd.com In this reaction, the coordination of N,N-diethylglycine to the copper center is believed to facilitate the key steps of the catalytic cycle, which include the formation of a carbamodithioic acid intermediate followed by sequential intramolecular S-vinylation. scribd.com

The choice of ligand in this catalytic system was found to be critical for the reaction outcome. A screening of various amino acid-based ligands and other common ligands for copper catalysis revealed that N,N-diethylglycine provided a good yield of the desired product. scribd.com This highlights the specific role of the N,N-diethylglycine structure in promoting the desired reactivity of the copper catalyst.

The following interactive data table summarizes the results of the ligand screening for the copper-catalyzed synthesis of 3-butyl-5-methylenethiazolidine-2-thione, demonstrating the effectiveness of N,N-diethylglycine in comparison to other ligands. scribd.com

| Ligand | Solvent | Temperature (°C) | Yield (%) |

| L-proline | DMSO | 70 | 67 |

| N,N-diethylglycine | DMSO | 70 | 70 |

| N-methylglycine | DMSO | 70 | 73 |

| 1,10-phenanthroline | DMSO | 70 | 72 |

| DMEDA | DMF | 70 | 58 |

| DMEDA | THF | 70 | 70 |

Data sourced from a study on the copper-catalyzed cascade synthesis of thiazolidine-2-thiones and thiazole-2(3H)-thiones. scribd.com

In addition to its application in well-defined catalytic systems, N,N-diethylglycine has also been identified as an "organic accelerator" in industrial processes. For example, in the production of vinyl acetate, it can be used in conjunction with a Group VIII metal catalyst. google.com It is suggested that an active coordination complex may form in situ between the metal catalyst and the organic accelerator. google.com This indicates a broader potential for N,N-diethylglycine and its sodium salt to act as ligands that can enhance the activity and selectivity of metal catalysts in various chemical transformations.

While the precise mechanisms and the full scope of the catalytic activity of coordinated N,N-Diethylglycine sodium salt are areas that warrant further investigation, these examples underscore its utility in promoting synthetically valuable reactions through the formation of reactive metal complexes.

Rational Design and Synthesis of N,n Diethylglycine Sodium Salt Derivatives for Specific Research Applications

N,N-Diethylglycine Derivatives as Unnatural Amino Acids in Peptide Chemistry Research

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery and biochemical research. nih.gov N,N-Diethylglycine derivatives are utilized as non-natural building blocks to create peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as improved stability against enzymatic degradation. rsc.orgnih.gov The N,N-disubstituted nature of diethylglycine eliminates the backbone N-H group, which is a hydrogen bond donor, thereby disrupting secondary structures like α-helices and β-sheets and conferring resistance to proteases. rsc.orgnih.gov

The site-specific incorporation of N,N-diethylglycine into a peptide sequence is primarily achieved through chemical synthesis, most notably solid-phase peptide synthesis (SPPS). Unlike natural amino acids, the tertiary amine of N,N-diethylglycine prevents the use of standard N-protection strategies like Fmoc or Boc chemistry directly on the nitrogen.

The most common and effective strategy is the "sub-monomer" approach, which is widely used for the synthesis of peptoids (oligomers of N-substituted glycines). This technique involves a two-step cycle for each monomer addition:

Acylation: The free amine of the resin-bound peptide chain is acylated with a haloacetic acid, typically bromoacetic acid.

Nucleophilic Displacement: The resulting bromoacetylated chain is then treated with a primary amine—in this case, diethylamine (B46881)—which displaces the bromide to form the N,N-diethylglycine residue.

This method allows for the precise, site-specific placement of the N,N-diethylglycine unit anywhere along the peptide backbone. The process can be automated, enabling the rapid synthesis of peptidomimetic libraries for screening and research purposes.

The synthesis of peptides containing N,N-diethylglycine relies on established methods of peptide chemistry, adapted for this unique building block. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a common approach.

In a typical synthesis, the N,N-diethylglycine monomer, pre-synthesized and protected (e.g., as Fmoc-N,N-diethylglycine), is coupled to a growing peptide chain on a solid support resin. The amide bond formation is accomplished by using specific activating agents to overcome the steric hindrance of the diethylamino group. A combination of a coupling reagent and an activating agent is used to facilitate the reaction. Following the coupling step, the Fmoc protecting group is removed from the newly added residue to allow for the next coupling cycle. This process is repeated until the desired peptide sequence is assembled. N-terminal modifications, such as acetylation, can be performed by treatment with reagents like acetic anhydride (B1165640) after the final coupling step.

| Reagent/Component | Purpose in Synthesis |

| Fmoc-Diethylglycine | The protected amino acid building block. |

| TentaGel S RAM Resin | A solid support for anchoring the growing peptide chain. |

| HCTU | A coupling reagent used to activate the carboxylic acid for amide bond formation. |

| NMM (N-Methylmorpholine) | A base used to facilitate the coupling reaction. |

| Piperidine in DMF | A reagent used to remove the Fmoc protecting group. |

| Acetic Anhydride | A reagent for N-terminal acetylation of the final peptide. |

This table summarizes common reagents used in the solid-phase synthesis of peptides containing N,N-diethylglycine derivatives, based on established Fmoc chemistry protocols. rsc.org

N,N-Diethylglycine Derivatives as Scaffolds in Chemical Biology Research

In chemical biology, molecular scaffolds provide a structural framework for the covalent organization of various functional building blocks. mdpi.com The simple, achiral, and synthetically accessible structure of N,N-diethylglycine makes its derivatives suitable for use as foundational scaffolds. These scaffolds can be derivatized to create multifunctional molecules for probing biological systems, with the diethylamino group providing a site for modulating polarity and basicity, and the carboxylic acid serving as a key attachment point. mdpi.com

The rational design of bioactive ligands and molecular probes often involves creating libraries of related compounds to screen for desired activity. nih.govresearchgate.net N,N-Diethylglycine derivatives can serve as the core of such libraries. The basic scaffold can be systematically modified to explore chemical space and identify molecules that interact with specific biological targets. researchgate.net

Key modification points on an N,N-diethylglycine scaffold include:

The Carboxyl Group: Can be converted to amides, esters, or other functional groups to interact with target proteins or to attach reporter tags.

The Ethyl Groups: Can be replaced with other alkyl or functionalized chains to alter steric properties and hydrophobicity.

The α-Carbon: Can be functionalized to introduce additional diversity elements.

By synthesizing a combinatorial library of these derivatives, researchers can screen for compounds with novel biological activities, such as enzyme inhibitors or receptor antagonists.

| Scaffold Position | Potential Modification | Purpose of Modification |

| Carboxyl Group | Amidation with a fluorescent dye (e.g., fluorescein) | Create a fluorescent molecular probe for imaging. |

| Carboxyl Group | Coupling to a known pharmacophore | Generate a novel bioactive ligand with modified properties. |

| Ethyl Groups | Replacement with longer alkyl chains (e.g., butyl) | Increase lipophilicity to enhance membrane permeability. |

| Ethyl Groups | Replacement with functionalized chains (e.g., hydroxyethyl) | Introduce hydrogen bonding capability and alter solubility. |

This table illustrates the rational design of molecular probes and ligands based on an N,N-diethylglycine scaffold.

Bioconjugation is the process of linking molecules to study or modify biomolecules like proteins and nucleic acids. Derivatives of N,N-diethylglycine can be developed into conjugates for studying these interactions. The carboxylic acid of N,N-diethylglycine is a convenient handle for conjugation. It can be activated and reacted with nucleophilic groups on a biomolecule, such as the lysine (B10760008) residues of a protein, to form a stable amide bond.

For example, an N,N-diethylglycine derivative can be conjugated to a DNA identifier tag to be included in a DNA-encoded library (DEL). nih.gov These large libraries are screened against a protein target to identify "hit" molecules that bind, providing a powerful method for discovering new bioactive compounds. nih.gov Alternatively, conjugation to a biotin (B1667282) molecule allows for interaction studies using streptavidin-based detection systems, while conjugation to a photo-crosslinker can be used to permanently map binding interactions within a biological system.

N,N-Diethylglycine Derivatives in Advanced Materials Research

While research on materials composed purely of N,N-diethylglycine is not extensive, its derivatives are highly relevant as monomers for the synthesis of a major class of biomimetic polymers known as polypeptoids. researchgate.netmdpi.com Polypeptoids are polymers of N-substituted glycines, and they are explored in advanced materials research due to their unique properties that stem directly from the N-substitution pattern. mdpi.com

Polymers made from N,N-diethylglycine monomers would be a specific type of polypeptoid. The key features conferred by the N,N-diethylglycine unit include:

Proteolytic Resistance: The absence of a backbone amide proton and the steric bulk of the side chain on the nitrogen atom make polypeptoids highly resistant to degradation by proteases, a significant advantage over natural peptides for in vivo applications. rsc.org

Tunable Properties: The properties of polypeptoids are determined by their side chains. mdpi.com The use of N,N-diethylglycine would result in a non-chiral, relatively hydrophobic polymer. By copolymerizing with other N-substituted glycine (B1666218) monomers, materials with precisely controlled properties can be designed. acs.org

Self-Assembly: Like other peptidomimetic polymers, polypeptoids can be designed to self-assemble into defined nanostructures such as polymersomes, micelles, or sheets. researchgate.netacs.org These structures have applications in drug delivery, where they can encapsulate therapeutic agents, and in the development of antimicrobial materials. rsc.orgacs.org

The synthesis of these materials can be achieved through methods like the ring-opening polymerization of N-substituted N-carboxyanhydrides (NNCAs) or through solid-phase submonomer synthesis, which allows for the creation of sequence-defined polymers with precise control over their structure and function. researchgate.netmdpi.com Therefore, N,N-diethylglycine derivatives are valuable building blocks for creating novel, stable, and functional materials for biomedical and materials science applications. nih.gov

Role as Monomers or Cross-Linkers in Polymer Synthesis

Derivatives of N,N-dialkylamino acids, a class of compounds that includes N,N-diethylglycine, are valuable building blocks for creating "smart" polymers that respond to environmental stimuli like pH. rsc.orgrsc.org The tertiary amine group is key to this functionality. In acidic conditions, it becomes protonated, leading to changes in polymer solubility, conformation, and interaction with other molecules. researchgate.netnih.gov

Researchers have synthesized various monomers based on N,N-dialkylamino structures for use in controlled polymerization techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization. rsc.orgacs.org This method allows for the creation of well-defined polymers with predictable molecular weights and structures. For example, a series of poly[N-[2-(dialkylamino)ethyl]acrylamide]s were synthesized using RAFT, demonstrating that the properties of the resulting polymers, such as their response to temperature and pH, could be finely tuned by altering the alkyl groups on the nitrogen atom. rsc.org

The synthesis of these specialized monomers can be complex. Traditional methods are often inefficient, but new synthetic routes have been developed to produce N-[(dialkylamino)methyl]acrylamides in high yields. rsc.orgresearchgate.net These monomers serve as crucial precursors for stimuli-responsive polymers. rsc.org By incorporating these amino acid-derived units, polymers can be designed to exhibit specific behaviors, making them suitable for a range of advanced applications. nih.govrsc.org

Table 1: Examples of N,N-Dialkylamino Acid-Based Monomers and Their Polymerization Characteristics

| Monomer Class | Polymerization Method | Key Polymer Property | Research Focus |

|---|---|---|---|

| N-[2-(dialkylamino)ethyl]acrylamide | RAFT Polymerization | Thermo- and pH/CO2-responsiveness | Tuning responsiveness by altering N-substituents rsc.org |

| N-[(dialkylamino)methyl]acrylamide | Radical Polymerization | Stimuli-responsiveness | Facile, high-yield synthesis of monomer precursors rsc.orgresearchgate.net |

| Amino acid methacryloyloxyethyl esters | RAFT Polymerization | pH-responsive, Cationic | Self-assembly of block copolymers acs.org |

| Glutamic acid-derived vinyl monomers | RAFT Polymerization | Zwitterionic, pH-responsive | Investigating the impact of polymer backbone chemistry nih.gov |

Integration into Supramolecular Assemblies and Nanostructures

The ability of N,N-diethylglycine derivatives to participate in non-covalent interactions makes them excellent candidates for constructing supramolecular assemblies and nanostructures. rsc.orgresearchgate.net These organized systems are formed through interactions like hydrogen bonding and electrostatic forces, and the pH-responsive nature of the tertiary amine group allows for dynamic control over their assembly and disassembly. nih.gov

For instance, polymers incorporating N,N-dialkylamino functionalities can self-assemble into micelles or nanoparticles in aqueous solutions. nih.gov These structures can be designed to be stable at physiological pH (around 7.4) but dissociate or change their structure in the acidic environments found within cellular compartments like endosomes (pH 5.0–6.5). nih.gov This pH-triggered change is a critical feature for applications in drug delivery, as it allows for the controlled release of an encapsulated therapeutic agent at a specific target site. mdpi.com

The rational design of these systems involves balancing hydrophobic and hydrophilic components within the molecule. By attaching hydrophobic chains to the N,N-diethylglycine headgroup, amphiphilic molecules can be created that spontaneously form ordered structures. Research has explored various amino acid-based polymers that self-assemble into highly ordered structures, demonstrating their potential as smart nanomaterials. acs.orgrsc.org The precise control over the molecular structure allows for the creation of nanostructures with specific sizes, shapes, and responsive behaviors.

Applications in Nucleic Acid Delivery Systems (e.g., Cationic Lipids)

Derivatives of N,N-diethylglycine are particularly promising for the development of cationic lipids used in nucleic acid delivery systems. nih.gov These systems are designed to encapsulate and protect negatively charged nucleic acids, such as siRNA and DNA, and deliver them into cells. rsc.orgnih.gov The key to their effectiveness lies in the tertiary amine headgroup. rsc.org

Researchers have synthesized and screened libraries of cationic lipids with tertiary amine headgroups to find the optimal balance between delivery efficiency and safety. rsc.orgrsc.org In one study, a library of 21 such lipids was created, and an optimized formulation, TA13, was identified. rsc.orgresearchgate.net This formulation effectively condensed siRNA, showed high gene silencing activity in various cells, and demonstrated good safety in vivo. rsc.orgresearchgate.net The success of these rationally designed lipids highlights the potential for creating effective, non-viral vectors for gene therapy. nih.gov

Table 2: Research Findings on Tertiary Amine Cationic Lipids for Nucleic Acid Delivery

| Study Focus | Key Derivative Feature | Mechanism of Action | Significant Finding | Reference |

|---|---|---|---|---|

| siRNA Delivery | Tertiary amine headgroup | Endosomal escape via protonation in acidic pH | Optimized lipid (TA13) showed stronger gene silencing than commercial vectors with good safety. rsc.orgresearchgate.net | rsc.org, rsc.org, researchgate.net |

| Gene Transfection | Tri-peptide cationic lipids | DNA binding and complex formation | Efficiently delivered DNA and siRNA into tumor cells with low toxicity. nih.gov | nih.gov |

| Structure-Activity Relationship | Library of 21 tertiary amine lipids | Balancing charge for binding and release | The suitable positive charge of the tertiary amine headgroup is crucial for conquering delivery barriers. rsc.org | rsc.org |

Theoretical and Computational Chemistry Investigations of N,n Diethylglycine Sodium Salt

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of N,N-Diethylglycine and its sodium salt. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which a wide range of properties can be derived.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For N,N-Diethylglycine, rotations around the C-C and C-N bonds lead to various conformers with different potential energies.

Table 1: Calculated Relative Energies of N,N-Diethylglycine Conformers

| Conformer | Dihedral Angle (N-Cα-C-O) | Method | Relative Energy (kcal/mol) |

| Anti | ~180° | DFT/B3LYP | 0.00 |

| Gauche | ~60° | DFT/B3LYP | 1.5 - 2.5 |

| Eclipsed | ~0° | DFT/B3LYP | 4.0 - 5.0 |

Note: Data is illustrative and based on typical values for similar molecules. Specific calculations for N,N-Diethylglycine sodium salt are required for precise values.

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for different conformers of N,N-Diethylglycine. The calculated shifts are sensitive to the electronic environment of each nucleus, providing a detailed probe of the molecular structure.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated spectra are crucial for interpreting experimental IR and Raman data, allowing for the assignment of specific spectral bands to particular molecular vibrations. For instance, the characteristic carbonyl (C=O) stretch and N-H bend frequencies can be accurately predicted.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

While quantum mechanics is excellent for describing the detailed electronic structure of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in an aqueous solution. purdue.edunih.gov MD simulations use classical mechanics principles to model the movements and interactions of atoms and molecules over time.

For N,N-Diethylglycine sodium salt, MD simulations can provide insights into:

Solvation Structure: How water molecules arrange around the diethylamino and carboxylate groups. The simulations reveal the formation of hydration shells and the specific hydrogen bonding patterns between the solute and solvent.

Ion Pairing: The interaction between the sodium cation (Na⁺) and the carboxylate anion (-COO⁻). Simulations can determine the proximity and orientation of the ion pair, and whether it exists as a tight contact ion pair or a solvent-separated ion pair.

Aggregation Behavior: At higher concentrations, MD simulations can explore the tendency of N,N-Diethylglycine molecules to self-assemble or form clusters. researchgate.net These simulations track the positions of hundreds or thousands of molecules to reveal intermolecular interactions that lead to aggregation. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. researchgate.net For reactions involving N,N-Diethylglycine sodium salt, theoretical calculations can map out the entire reaction coordinate, from reactants to products, through a high-energy transition state.

By employing methods like DFT, researchers can:

Locate Transition States: Identify the geometry of the transition state, which represents the energy maximum along the reaction pathway.

Calculate Activation Energies: Determine the energy barrier (activation energy) that must be overcome for the reaction to occur. This is a key factor in predicting reaction rates. rsc.orgmdpi.com

Analyze Reaction Pathways: Compare different possible mechanisms (e.g., concerted vs. stepwise) to determine the most energetically favorable route. rsc.org For example, in a potential decomposition reaction, calculations could distinguish between a mechanism involving a six-membered ring transition state and other pathways. mdpi.com

Ligand-Biomolecule Docking and Interaction Studies (if applicable to chemical biology)

In the context of chemical biology, computational docking studies can predict how a small molecule like N,N-Diethylglycine might bind to a biological macromolecule, such as a protein or enzyme. mdpi.com Docking algorithms place the ligand into the binding site of a receptor and score the different poses based on their predicted binding affinity. researchgate.netresearchgate.net

These studies can:

Identify Potential Binding Sites: Predict the most likely location on a protein where the molecule would bind.

Predict Binding Modes: Detail the specific orientation of the ligand within the binding site and the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex.

Estimate Binding Affinity: Provide a quantitative score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction.

While specific docking studies for N,N-Diethylglycine sodium salt are not widely reported, the methodology is applicable to explore its potential interactions with targets like amino acid transporters or receptors where it might act as a ligand or inhibitor.

Future Research Trajectories and Emerging Paradigms for N,n Diethylglycine Sodium Salt

Integration with Flow Chemistry and Automated Synthesis Platforms

The advancement of continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the utilization of various reagents and building blocks in a more efficient, controlled, and scalable manner. N,N-Diethylglycine sodium salt, with its amino acid salt structure, could potentially be integrated into these systems in several capacities.

Potential Roles and Research Directions:

As a Reagent or Building Block: In automated peptide synthesis, derivatives of N,N-Diethylglycine could be explored as non-natural amino acid building blocks to introduce specific side chains that may confer unique properties to the resulting peptides. Flow chemistry setups could facilitate the rapid and efficient coupling of such building blocks.

As a Base or Buffer: The basic nature of the carboxylate salt and the tertiary amine functionality suggests its potential use as a mild base or a buffering agent in continuous flow reactions. Its solubility in various solvents would be a key factor in its applicability. Future research could focus on characterizing its performance in these roles within microreactor systems.

Data Table: Potential Parameters for Flow Chemistry Integration

| Parameter | Potential Application Area | Research Focus |

| Solubility | Reagent/Building Block Delivery | Determination in common organic solvents used in flow synthesis. |

| pKa | Base/Buffer System | Characterization of buffering capacity in continuous flow conditions. |

| Reaction Kinetics | Peptide Synthesis | Measurement of coupling reaction rates in a flow reactor. |

| Stability | General Applicability | Assessment of stability under various flow conditions (temperature, pressure). |

Exploration in Asymmetric Catalysis and Chiral Ligand Development

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of single enantiomers of chiral molecules. The development of novel chiral ligands is central to advancing this field. While N,N-Diethylglycine itself is achiral, it can serve as a foundational scaffold for the synthesis of new chiral ligands.

Hypothetical Research Trajectories:

Scaffold for Chiral Ligands: By introducing chiral moieties to the ethyl groups or the alpha-carbon of the glycine (B1666218) backbone, a library of novel chiral ligands could be developed. These ligands could then be evaluated for their efficacy in various metal-catalyzed asymmetric reactions.

Phase-Transfer Catalysis: The salt nature of the compound suggests potential, albeit currently unexplored, applications in phase-transfer catalysis, where it might facilitate the transfer of reactants between immiscible phases in asymmetric transformations.

Data Table: Hypothetical Chiral Ligand Development from N,N-Diethylglycine

| Ligand Class | Potential Chiral Modification | Target Asymmetric Reaction |

| Amino-alcohols | Introduction of a chiral hydroxyl group | Asymmetric addition of organometallic reagents to aldehydes. |

| Diamines | Functionalization with a chiral amine | Asymmetric hydrogenation or transfer hydrogenation. |

| Phosphine (B1218219) Ligands | Incorporation of a chiral phosphine group | Asymmetric cross-coupling reactions. |

Interdisciplinary Applications in Sensor Design and Environmental Remediation Research

The functional groups present in N,N-Diethylglycine sodium salt—a tertiary amine and a carboxylate—offer potential interaction sites that could be exploited in the design of chemical sensors and in environmental remediation strategies.

Emerging Paradigms:

Chemical Sensor Components: The lone pair of electrons on the nitrogen atom and the negative charge on the carboxylate group could serve as binding sites for specific metal ions or organic molecules. Incorporation of this moiety into a larger molecular framework, potentially with a chromophore or fluorophore, could lead to the development of novel colorimetric or fluorescent sensors.

Environmental Remediation: The ability of amino carboxylates to chelate metal ions is well-documented. Future research could investigate the efficacy of N,N-Diethylglycine sodium salt in the sequestration of heavy metal ions from contaminated water sources. Its biodegradability would be an important factor to assess for such applications.

Data Table: Potential Interdisciplinary Research Areas

| Application | Target Analyte/Pollutant | Principle of Operation |

| Chemical Sensor | Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺) | Chelation-induced change in optical or electrochemical signal. |

| Environmental Remediation | Heavy Metal Ions in Wastewater | Sequestration through chelation, followed by removal. |

| Gas Sensing | Acidic Gases (e.g., SO₂, NO₂) | Adsorption and reaction leading to a detectable signal change. |

Challenges and Opportunities in Expanding the Research Scope of N,N-Diethylglycine Sodium Salt

While the potential applications are intriguing, significant research is required to move from theoretical possibilities to practical implementations.

Key Challenges:

Lack of Foundational Research: The primary challenge is the current scarcity of published research specifically focused on N,N-Diethylglycine sodium salt in these advanced applications.

Synthesis and Functionalization: Developing efficient and scalable synthetic routes to chiral derivatives and functionalized analogues for ligand and sensor development will be crucial.

Performance Evaluation: Rigorous testing and characterization will be necessary to demonstrate the efficacy and advantages of this compound or its derivatives over existing technologies in each application area.

Opportunities for Future Investigation:

Fundamental Property Characterization: A thorough investigation of the physicochemical properties of N,N-Diethylglycine sodium salt is a necessary first step to inform its potential applications.

Computational Modeling: Molecular modeling and density functional theory (DFT) studies could be employed to predict the binding affinities of its derivatives as chiral ligands or as chelating agents for sensor and remediation applications, thereby guiding experimental efforts.

Collaborative Interdisciplinary Research: The diverse potential applications necessitate collaboration between synthetic chemists, materials scientists, analytical chemists, and environmental scientists to fully explore the promise of this compound.

Q & A

Q. What are the standard synthetic protocols for N,N-Diethylglycine sodium salt, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves alkylation of glycine with diethyl sulfate or reaction with diethylamine derivatives under basic conditions. For example, analogous routes for similar compounds (e.g., N,N-Dioctylglycine) use glycine and alkylamines with catalysts like NaOH or KOH, heated at 60–80°C for 6–12 hours . Optimization includes adjusting stoichiometry (e.g., excess diethylating agent), pH control (maintaining alkaline conditions), and post-synthesis purification via recrystallization or ion-exchange chromatography .

Q. What purification techniques are effective for isolating N,N-Diethylglycine sodium salt from reaction by-products?

Methodological Answer: Common techniques include:

- Recrystallization : Using polar solvents like ethanol/water mixtures to exploit solubility differences.

- Ion-Exchange Chromatography : Separating ionic by-products via resin-based methods.

- Liquid-Liquid Extraction : Partitioning between aqueous and organic phases (e.g., dichloromethane) to remove unreacted amines .

Q. What analytical techniques are recommended for confirming the purity and structure of N,N-Diethylglycine sodium salt?

Methodological Answer:

- NMR Spectroscopy : H and C NMR to verify substituent integration and absence of impurities (e.g., residual amines) .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.

- Elemental Analysis : Validating C, H, N, and Na content.

- Thermal Analysis (DSC) : Assessing melting points and thermal stability .

Advanced Research Questions

Q. How can researchers optimize enantioselectivity when using N,N-Diethylglycine derivatives in asymmetric synthesis?

Methodological Answer:

- Chiral Auxiliaries : Incorporate enantiopure pyrazoleamide groups to enhance steric control, as demonstrated in pyrazoleamide derivatives achieving 95:5 enantiomeric ratio (er) .

- Catalytic Systems : Use transition-metal catalysts (e.g., Cu or Pd) with chiral ligands to direct stereochemistry.

- Reaction Monitoring : Track enantioselectivity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What experimental approaches are used to assess the gas absorption capacity of N,N-Diethylglycine salts in carbon capture?

Methodological Answer:

- Gas-Liquid Reactor Setup : Measure CO/HS absorption rates in a controlled reactor with varying pressure/temperature.

- Titrimetric Analysis : Quantify absorbed gas via acid-base titration of regenerated solvent.

- Comparative Studies : Benchmark against potassium salts (e.g., N,N-Diethylglycine potassium salt), which show selective absorption for HS and CO in alkali processes .

Q. How do structural modifications of N,N-Diethylglycine sodium salt influence its coordination behavior in metal extraction processes?

Methodological Answer:

- Substituent Effects : Introduce electron-donating groups (e.g., methyl or phenyl) to enhance metal-ligand binding.

- Spectroscopic Studies : Use UV-Vis and FT-IR to monitor coordination with metals like Pd(II) or Cu(II).

- Solvent Extraction Trials : Test efficiency in biphasic systems (e.g., aqueous/organic) for metal recovery .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., solubility, thermal stability) of N,N-Diethylglycine sodium salt across studies?

Methodological Answer:

- Standardized Protocols : Replicate experiments under controlled humidity, temperature, and solvent purity.

- Cross-Validation : Compare data from multiple techniques (e.g., DSC for melting points vs. TGA for decomposition profiles) .

- Collaborative Studies : Share samples with independent labs to verify reproducibility .

Q. What strategies mitigate degradation of N,N-Diethylglycine sodium salt under high-temperature conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.